Cas no 870259-02-2 (1,3,6,8-Tetraethynylpyrene)

1,3,6,8-テトラエチニルピレンは、ピレン骨格に4つのエチニル基が導入された多機能性芳香族化合物です。その特筆すべき特徴は、拡張されたπ共役系構造に由来する優れた光電子特性であり、有機エレクトロニクス材料や光機能性材料の開発において高い潜在能力を有します。特に、分子内のエチニル基がさらなる官能基導入や架橋反応の足場として利用可能なため、精密な分子設計が可能です。この化合物は高い熱安定性と結晶性を示し、分子エレクトロニクスや発光材料分野での応用が期待されています。
1,3,6,8-Tetraethynylpyrene structure
1,3,6,8-Tetraethynylpyrene structure
Product Name:1,3,6,8-Tetraethynylpyrene
CAS番号:870259-02-2
MF:C24H10
メガワット:298.33620595932
CID:2809723
PubChem ID:11630783
Update Time:2025-06-07

1,3,6,8-Tetraethynylpyrene 化学的及び物理的性質

名前と識別子

    • 1,3,6,8-tetraethynylpyrene
    • Pyrene, 1,3,6,8-tetraethynyl-
    • 1,3,6,8-Tetraethynylpyrene (ACI)
    • 870259-02-2
    • CS-0110386
    • E74965
    • AKOS040768755
    • DTXSID30469747
    • BS-46194
    • YSWG351
    • Pyrene,1,3,6,8-tetraethynyl
    • MFCD21609448
    • 1,3,6,8-Tetraethynylpyrene
    • インチ: 1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H
    • InChIKey: KSGRPWUUBFXSMB-UHFFFAOYSA-N
    • ほほえんだ: C#CC1C2C3C(C=CC4C=3C(=CC=2)C(C#C)=CC=4C#C)=C(C#C)C=1

計算された属性

  • せいみつぶんしりょう: 298.078250319 g/mol
  • どういたいしつりょう: 298.078250319 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 593
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 0
  • ぶんしりょう: 298.3

1,3,6,8-Tetraethynylpyrene 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T887373-1g
1,3,6,8-tetraethynylpyrene
870259-02-2 98%
1g
¥3,010.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T887373-250mg
1,3,6,8-tetraethynylpyrene
870259-02-2 98%
250mg
¥1,050.00 2022-08-31
eNovation Chemicals LLC
Y1247821-100mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
100mg
$90 2024-06-07
eNovation Chemicals LLC
Y1247821-250mg
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
250mg
$125 2024-06-07
eNovation Chemicals LLC
Y1247821-1g
Pyrene, 1,3,6,8-tetraethynyl-
870259-02-2 95%
1g
$265 2024-06-07
Ambeed
A1193189-100mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
100mg
$67.0 2025-04-16
Ambeed
A1193189-250mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
250mg
$81.0 2025-04-16
Ambeed
A1193189-1g
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%
1g
$242.0 2025-04-16
Chemenu
CM541557-100mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%+
100mg
$*** 2023-05-29
Chemenu
CM541557-250mg
1,3,6,8-Tetraethynylpyrene
870259-02-2 95%+
250mg
$*** 2023-05-29

1,3,6,8-Tetraethynylpyrene 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
リファレンス
Synthesis and Hole Transport Properties of Highly Soluble Pyrene-Based Discotic Liquid Crystals with Trialkylsilylethynyl Groups
Hirose, Takuji; et al, Molecular Crystals and Liquid Crystals, 2011, 534, 81-92

合成方法 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
リファレンス
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

合成方法 3

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  60 °C; 60 °C → 120 °C; 24 h, 120 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  30 min, rt
2.2 rt; rt → 90 °C; 24 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; et al, Science Bulletin, 2022, 67(1), 61-70

合成方法 4

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, cooled
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
リファレンス
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  40 min, rt
リファレンス
Engineering of Supramolecular H-Bonded Nanopolygons via Self-Assembly of Programmed Molecular Modules
Llanes-Pallas, Anna; et al, Journal of the American Chemical Society, 2009, 131(2), 509-520

合成方法 10

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  12 h, rt
リファレンス
On the route to mimic natural movements: synthesis and photophysical properties of a molecular arachnoid
Zeitouny, Joceline; et al, Chemical Communications (Cambridge, 2011, 47(1), 451-453

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
リファレンス
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol
リファレンス
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

合成方法 13

はんのうじょうけん
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
リファレンス
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

合成方法 14

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
2.2 Reagents: Potassium carbonate Solvents: Methanol
リファレンス
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 16

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 17

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

合成方法 19

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
リファレンス
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

1,3,6,8-Tetraethynylpyrene Raw materials

1,3,6,8-Tetraethynylpyrene Preparation Products

1,3,6,8-Tetraethynylpyrene サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:870259-02-2)Pyrene,1,3,6,8-tetraethynyl
注文番号:sfd5504
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:870259-02-2)1,3,6,8-Tetraethynylpyrene
注文番号:A1058771
在庫ステータス:in Stock
はかる:1g/5g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:50
価格 ($):198.0/693.0
Email:sales@amadischem.com
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:870259-02-2)Pyrene,1,3,6,8-tetraethynyl
sfd5504
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email
Amadis Chemical Company Limited
(CAS:870259-02-2)1,3,6,8-Tetraethynylpyrene
A1058771
清らかである:99%/99%
はかる:1g/5g
価格 ($):198.0/693.0
Email